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Compound of Interest

Compound Name: 3-Hydrazinyl-2-nitropyridine

Cat. No.: B1313832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and expected spectroscopic data for the

compound 3-Hydrazinyl-2-nitropyridine. Due to a lack of publicly available experimental

spectra, this document focuses on predicted data and general spectroscopic principles

applicable to the molecule's structure. It is intended to serve as a foundational resource for

researchers interested in the characterization of this and related compounds.

Chemical Structure and Properties
Molecular Formula: C₅H₆N₄O₂

Molecular Weight: 154.13 g/mol

IUPAC Name: (2-nitropyridin-3-yl)hydrazine

The structure consists of a pyridine ring substituted with a nitro group at position 2 and a

hydrazinyl group at position 3. The presence of these functional groups dictates the expected

spectroscopic behavior of the molecule.

Spectroscopic Data
Comprehensive experimental spectroscopic data for 3-Hydrazinyl-2-nitropyridine is not

readily available in peer-reviewed literature or public spectral databases. The following sections
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present predicted data and an analysis of the expected spectral features based on the

chemical structure.

While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z)

for various adducts of 3-Hydrazinyl-2-nitropyridine have been calculated. This data is crucial

for identifying the compound in mass spectrometry analyses.

Adduct Predicted m/z

[M+H]⁺ 155.05635

[M+Na]⁺ 177.03829

[M+K]⁺ 193.01223

[M+NH₄]⁺ 172.08289

[M-H]⁻ 153.04179

Data sourced from computational predictions.[1]

Experimental NMR data is unavailable. However, the expected ¹H and ¹³C NMR spectra can be

inferred from the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the pyridine ring and the protons of the hydrazinyl group.

Pyridine Ring Protons: Three aromatic protons will be present, likely exhibiting complex

splitting patterns (doublets or doublet of doublets) due to coupling with each other. Their

chemical shifts would be in the typical aromatic region (δ 7.0-9.0 ppm), influenced by the

electron-withdrawing nitro group and the electron-donating hydrazinyl group.

Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear

as two separate signals, one for the -NH and one for the -NH₂. These signals are often broad

and their chemical shifts can vary depending on the solvent and concentration. They are

exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display five distinct signals for the

five carbon atoms of the pyridine ring.
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C-NO₂ and C-NHNH₂: The carbons directly attached to the nitro and hydrazinyl groups will

have their chemical shifts significantly influenced by these substituents. The carbon bearing

the nitro group (C2) is expected to be shifted downfield.

Other Aromatic Carbons: The remaining three carbons in the pyridine ring will appear in the

aromatic region of the spectrum.

The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule.

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch (Hydrazine) 3400-3200
Typically two bands for the -

NH₂ group

C-H Stretch (Aromatic) 3100-3000 Sharp, medium-to-weak bands

N-O Stretch (Nitro) 1560-1520 and 1360-1340
Strong, asymmetric and

symmetric stretching

C=C, C=N Stretch (Aromatic

Ring)
1600-1450

Multiple bands of varying

intensity

Experimental Protocols
As specific experimental details for 3-Hydrazinyl-2-nitropyridine are not published, this

section provides generalized protocols for the spectroscopic analysis of a novel small organic

molecule.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a

larger number of scans and a longer relaxation delay compared to ¹H NMR.

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire mass spectra in

both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M-H]⁻).

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. Place a small amount of the solid directly onto the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide

and pressing it into a thin disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then,

collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow Visualization
The following diagram illustrates a standard workflow for the spectroscopic characterization of

a newly synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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